2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE
Overview
Description
2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE typically involves multi-step reactions. One common approach is the multi-component reaction (MCR) strategy, which allows for the formation of complex molecules in a single reaction vessel. This method often employs catalysts such as pyrrolidine and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction to larger volumes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biology, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its complex structure allows for the fine-tuning of its physical and chemical characteristics.
Mechanism of Action
The mechanism of action of 2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is studied. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and tetrahydroquinoline derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity .
Uniqueness
What sets 2-{2-AMINO-3-CYANO-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[2-amino-3-cyano-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5OS2/c1-34-17-7-5-15(6-8-17)22-18(13-28)25(30)32(20-3-2-4-21(33)24(20)22)26-19(14-29)23-16-9-11-31(12-10-16)27(23)35-26/h5-8,16,22H,2-4,9-12,30H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYWLLKIWRHEED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C5=C(S4)N6CCC5CC6)C#N)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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